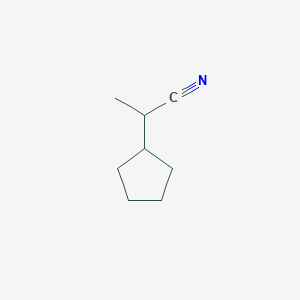
4-(2,5-Dimethylphenyl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dimethylphenyl)but-3-en-2-one is an organic compound characterized by a butenone backbone substituted with a 2,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethylphenyl)but-3-en-2-one typically involves the Friedel–Crafts acylation of 1,4-dimethylbenzene (p-xylene) with an appropriate acylating agent, followed by an aldol condensation reaction. For instance, the Friedel–Crafts acylation of p-xylene with acetyl chloride in the presence of aluminum chloride yields 1-(2,5-dimethylphenyl)ethan-1-one. This intermediate can then undergo aldol condensation with acetaldehyde in the presence of a base such as sodium hydroxide to form this compound .
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(2,5-Dimethylphenyl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the butenone backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ can produce alcohols.
Scientific Research Applications
4-(2,5-Dimethylphenyl)but-3-en-2-one has several applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It can be used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism by which 4-(2,5-Dimethylphenyl)but-3-en-2-one exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating effects of the methyl groups on the aromatic ring and the electron-withdrawing effects of the butenone moiety. These electronic effects can facilitate various transformations, such as nucleophilic addition or electrophilic substitution.
Comparison with Similar Compounds
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(E)-4-(2,5-dimethylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H14O/c1-9-4-5-10(2)12(8-9)7-6-11(3)13/h4-8H,1-3H3/b7-6+ |
InChI Key |
VUNZNMCBJQBBMT-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C=C/C(=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13611913.png)



